molecular formula C24H14O2 B8541978 6,13-Ethanopentacenedione, 6,13-dihydro- CAS No. 757245-32-2

6,13-Ethanopentacenedione, 6,13-dihydro-

Cat. No. B8541978
Key on ui cas rn: 757245-32-2
M. Wt: 334.4 g/mol
InChI Key: PJNXSALRLZQHHC-UHFFFAOYSA-N
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Patent
US07695999B2

Procedure details

Dry DMSO (dimethyl sulfoxide) (132 mmol, 9.4 ml) and 69 ml of dry CH2Cl2 were charged into a three-necked reaction vessel in an inert gas atmosphere, and cooled to −60° C. with an acetone/liquid nitrogen bath. To the mixture, 119 mmol (16.5 ml) of anhydrous trifluoroacetic acid was slowly added dropwise with the liquid temperature being kept at −60° C. and the resultant solution was stirred for 10 minutes. Then, to the resultant mixture, 6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene (3.81 mmol, 1.29 g) dissolved in a minimum amount of dry DMSO was slowly added dropwise, and the resultant solution was stirred for 15 hours. Triethylamine (275 mmol, 20.7 ml) was added dropwise into the solution while maintaining the liquid temperature at −60° C., which was then stirred for 1.5 hours. The reaction solution was slowly poured into 2M HCl (200 ml) and was extracted with CH2Cl2. The resultant organic layer was washed with ion-exchanged water and saturated saline, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to give a crude product, which was then added with ethyl acetate. Insoluble matter was collected by filtration to give 6,13-dihydro-6,13-ethanopentacene-15,16-dione.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
Quantity
1.29 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
reactant
Reaction Step Seven
Name
Quantity
9.4 mL
Type
solvent
Reaction Step Eight
Quantity
69 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[OH:8][CH:9]1[CH:22]2[C:23]3[C:32]([CH:11]([C:12]4[CH:13]=[C:14]5[C:19](=[CH:20][C:21]=42)[CH:18]=[CH:17][CH:16]=[CH:15]5)[CH:10]1[OH:33])=[CH:31][C:30]1[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=1)[CH:24]=3.C(N(CC)CC)C.Cl>CS(C)=O.C(OCC)(=O)C.C(Cl)Cl>[CH:26]1[C:25]2[C:30](=[CH:31][C:32]3[CH:11]4[C:10](=[O:33])[C:9](=[O:8])[CH:22]([C:23]=3[CH:24]=2)[C:21]2[C:12]4=[CH:13][C:14]3[C:19]([CH:20]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6,13-dihydro-15,16-dihydroxy-6,13-ethanopentacene
Quantity
1.29 g
Type
reactant
Smiles
OC1C(C2C=3C=C4C=CC=CC4=CC3C1C1=CC3=CC=CC=C3C=C21)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
9.4 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
69 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
which was then stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at −60° C.
ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the liquid temperature at −60° C.
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2
WASH
Type
WASH
Details
The resultant organic layer was washed with ion-exchanged water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
FILTRATION
Type
FILTRATION
Details
Insoluble matter was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1=CC=CC2=CC=3C4C5=CC6=CC=CC=C6C=C5C(C3C=C12)C(C4=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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